molecular formula C11H10FNO2 B3101385 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid CAS No. 1391467-29-0

1-ethyl-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3101385
CAS No.: 1391467-29-0
M. Wt: 207.2 g/mol
InChI Key: CUTGMYMVYZAKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid (CAS 1391467-29-0) is a high-value indole derivative serving as a heterocyclic building block in medicinal chemistry and pharmaceutical research. Its primary research application is in the design and synthesis of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . The indole-2-carboxylic acid scaffold is recognized for its ability to chelate the two Mg 2+ ions within the active site of the HIV-1 integrase enzyme, a critical mechanism for antiviral activity . The ethyl substitution at the N1 position and the fluorine at the C5 position are modifications that researchers use to optimize the compound's binding affinity, metabolic stability, and interaction with the viral DNA . Recent studies highlight this compound's role as a precursor in developing potent inhibitors, with optimized derivatives showing activity in the low micromolar range . Beyond antiviral research, the indole core is a privileged structure in drug discovery, found in compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties . This product is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-5-fluoroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTGMYMVYZAKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include ethyl-substituted phenylhydrazine and a fluorinated aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and acid concentration, would be carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is characterized by its indole structure, which is known for its diverse biological activities. The compound's molecular formula is C11H10FNO2C_{11}H_{10}FNO_2 with a molecular weight of approximately 207.21 g/mol. Its structure allows for interactions with biological targets, making it a valuable scaffold in drug design.

Pharmacological Applications

The primary applications of this compound include:

  • Antitumor Agents : The compound serves as a reactant in the synthesis of antitumor agents. Its derivatives have shown potential in inhibiting cancer cell proliferation, making them candidates for further development in oncology .
  • Antihyperlipidemic Agents : Research indicates that derivatives of this compound can be utilized to develop antihyperlipidemic agents, which are crucial in managing cholesterol levels and cardiovascular health .
  • Factor Xa Inhibitors : The compound is also a precursor for factor Xa inhibitors, which play a significant role in anticoagulation therapy, particularly in the treatment of thromboembolic disorders .

HIV Integrase Inhibition

Recent studies have focused on the indole-2-carboxylic acid derivatives, including this compound, as potential inhibitors of HIV integrase. A notable study demonstrated that a derivative effectively inhibited the strand transfer activity of HIV-1 integrase with an IC50 value of 0.13 μM. The mechanism involved chelation of Mg²⁺ ions within the active site of integrase, highlighting the compound's potential as an antiviral agent .

Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of indole derivatives against various cancer cell lines, including K562 human leukemia cells. The findings indicated that these compounds exhibit significant cytotoxicity, suggesting their potential utility in cancer therapy .

Data Table: Summary of Biological Activities

ApplicationActivity TypeIC50 Value (μM)Reference
Antitumor AgentsCell proliferation inhibitionVaries
Antihyperlipidemic AgentsLipid regulationVaries
Factor Xa InhibitorsAnticoagulationVaries
HIV Integrase InhibitionStrand transfer inhibition0.13
CytotoxicityK562 leukemia strainVaries

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex . This interaction can modulate the receptor’s activity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects at Position 1

The nature of the substituent at position 1 significantly impacts physicochemical properties and reactivity:

  • 1-Ethyl vs. 1-Methyl: 1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid (C₁₁H₁₀FNO₂) has a larger ethyl group, increasing lipophilicity (higher logP) compared to 5-fluoro-1-methylindole-2-carboxylic acid (C₁₀H₈FNO₂; CAS: 167631-50-7). This difference may enhance membrane permeability in biological systems .

Halogen Substitution Patterns

The position and type of halogen atoms influence electronic properties and binding interactions:

  • 5-Fluoro vs. 4-Fluoro: In 4-fluoro-1H-indole-2-carboxylic acid (CAS: 256935-98-5; C₉H₆FNO₂), the fluorine at position 4 creates a distinct electron-withdrawing effect, altering the acidity of the carboxylic acid group (pKa) compared to the 5-fluoro analog. This positional difference may affect interactions with target proteins .
  • Fluoro vs. Chloro: 7-Chloro-1H-indole-2-carboxylic acid (CAS: 28899-75-4; C₉H₆ClNO₂) has a chlorine atom, which is larger and more polarizable than fluorine. This substitution could enhance hydrophobic interactions in binding pockets but may also increase toxicity risks .

Carboxylic Acid Position

  • Position 2 vs. Position 3: 1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9; C₁₀H₉NO₂) has the carboxylic acid at position 5, limiting its utility in forming amide bonds compared to position 2 derivatives. Position 2 is sterically accessible for coupling reactions, as demonstrated in the synthesis of indole-2-carboxamides .

Biological Activity

1-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a structure known for its significant biological activities. This compound is part of a broader class of indole derivatives that have been studied for their potential therapeutic applications, particularly in the fields of antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction

Indole derivatives, including this compound, are known to interact with various biological targets. The primary mechanism involves binding to specific receptors or enzymes, which leads to modulation of cellular pathways. For instance, indole derivatives can inhibit integrase enzymes crucial for the replication of viruses like HIV .

Biochemical Pathways

The compound influences several biochemical pathways, including those involved in cellular proliferation and apoptosis. It has been shown to affect signaling pathways that regulate cell survival and death, making it a candidate for anticancer therapies .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives against HIV. For example, structural optimizations on related compounds have shown significant inhibitory effects on HIV integrase with IC50 values as low as 0.13 μM . The binding mode analysis revealed that the indole core chelates with magnesium ions in the active site of integrase, disrupting viral replication processes .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines by activating specific signaling cascades . The 5-fluoro substitution enhances the compound's potency by increasing its lipophilicity and altering its interaction profile with cellular targets.

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueNotes
Zhang et al. (2024)Indole-2-carboxylic acidHIV Integrase Inhibition3.11 μMStructural optimization improved activity significantly .
PMC Article (2023)Indole DerivativeStrand Transfer Inhibition0.13 μMEnhanced binding through π–π stacking interactions with viral DNA .
Antolić et al. (2006)Methyl Indole DerivativeCytotoxicity against K562N/ASuggested potential for treating human leukemia strains .

Q & A

Q. Table 1. Key Spectral Data for Fluorinated Indole Derivatives

TechniqueObserved Data (Example)Reference Compound
¹H NMR (DMSO)δ 8.2 (s, 1H, indole H)
¹⁹F NMRδ -117 ppm (CF₃ in )
HRMSm/z 229.16 [M+H]⁺

Q. Table 2. Reaction Optimization Parameters

VariableTested RangeImpact on Yield
CatalystCuI, Pd(OAc)₂, NonePd increased yield by 15%
TemperatureRT, 60°C, refluxReflux improved purity
SolventDMF, THF, PEG-400DMF gave highest conversion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-5-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-ethyl-5-fluoro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.